3-Ethyl-5-methoxybenzamide
Description
Properties
IUPAC Name |
3-ethyl-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQYYXRULMSLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Ethyl-5-Methoxybenzoic Acid
The synthesis begins with the preparation of 3-ethyl-5-methoxybenzoic acid. A modified Friedel-Crafts alkylation is employed, where 3-methoxybenzoic acid is reacted with ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 80°C for 6 hours, yielding 3-ethyl-5-methoxybenzoic acid with 78% efficiency after recrystallization from ethanol-water.
Conversion to Acid Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). In a representative procedure, 10 g of 3-ethyl-5-methoxybenzoic acid is refluxed with 25 mL SOCl₂ for 2 hours, followed by removal of excess reagent under reduced pressure. The resulting 3-ethyl-5-methoxybenzoyl chloride is obtained as a pale-yellow oil (95% purity, 92% yield).
Amidation with Ammonia
The acid chloride is reacted with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0–5°C. After stirring for 1 hour, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Evaporation yields crude 3-ethyl-5-methoxybenzamide, which is purified via recrystallization from hexane/ethyl acetate (1:1) to achieve 85% yield.
Table 1: Key Parameters for Acid Chloride Amidation
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | AlCl₃, ethyl bromide, 80°C | 78% | 95% |
| Acid chloride formation | SOCl₂, reflux, 2 h | 92% | 95% |
| Amidation | NH₃, THF, 0–5°C | 85% | 98% |
Ester Aminolysis Pathway
Methyl Ester Preparation
Methyl 3-ethyl-5-methoxybenzoate is synthesized via Fischer esterification. 3-Ethyl-5-methoxybenzoic acid (15 g) is refluxed with methanol (100 mL) and concentrated sulfuric acid (2 mL) for 8 hours. The ester is isolated in 89% yield after neutralization and extraction.
Aminolysis with Ammonia
The ester undergoes aminolysis using methanolic ammonia (7N NH₃/MeOH) at 120°C in a sealed reactor for 12 hours. This method, adapted from the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide, achieves 80% conversion. Purification via silica gel chromatography (eluent: chloroform/methanol 9:1) affords the amide in 75% yield.
Table 2: Comparison of Ester Aminolysis Conditions
| Ester | Ammonia Source | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl 3-ethyl-5-methoxybenzoate | NH₃/MeOH | 120°C | 12 h | 75% |
| Ethyl 5-methoxybenzoate | NH₃/EtOH | 100°C | 24 h | 68% |
Hofmann Rearrangement of Nitriles
Nitrile Synthesis
3-Ethyl-5-methoxybenzonitrile is prepared via Rosenmund-von Braun reaction. 3-Bromo-5-methoxybenzonitrile (10 g) is reacted with ethylmagnesium bromide (3 equiv.) in THF at −78°C, followed by warming to room temperature. The nitrile is obtained in 70% yield after column chromatography.
Hofmann Rearrangement
The nitrile is treated with sodium hypochlorite (NaOCl) and aqueous ammonia at 0°C. This exothermic reaction generates this compound via an intermediate isocyanate. The product is extracted with dichloromethane and purified to 82% yield.
Mechanistic Insight :
The reaction proceeds through intermediate formation of an isocyanate (R–N=C=O), which hydrolyzes to the primary amide under basic conditions.
Transition-Metal-Catalyzed Coupling
Suzuki-Miyaura Coupling
Aryl halides are coupled with ethylboronic acid using palladium catalysis. For example, 3-bromo-5-methoxybenzamide (1.0 g) is reacted with ethylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 8 hours. The product is isolated in 65% yield.
Buchwald-Hartwig Amination
This method introduces the ethyl group via C–N coupling. 3-Amino-5-methoxybenzamide (1.5 g) is reacted with iodoethane (2.0 equiv.), Pd₂(dba)₃ (3 mol%), and Xantphos ligand in toluene at 110°C for 12 hours. The reaction achieves 60% yield after purification.
Table 3: Metal-Catalyzed Methods
| Method | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-bromo-5-methoxybenzamide | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 3-amino-5-methoxybenzamide | 60% |
Comparative Analysis and Optimization
Yield and Scalability
-
Acid chloride route offers the highest yield (85%) but requires hazardous SOCl₂.
-
Ester aminolysis is more scalable but demands high-pressure conditions.
-
Hofmann rearrangement is efficient for nitrile precursors but generates stoichiometric waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-5-methoxybenzoic acid.
Reduction: Formation of 3-ethyl-5-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The ethyl group in this compound increases molecular weight and lipophilicity (higher LogP) compared to 3-methoxybenzamide, likely reducing aqueous solubility. This could influence bioavailability and metabolic pathways.
- Both this compound and 3-methoxybenzamide exhibit stability under standard handling conditions, as noted in safety data sheets for the latter .
Toxicological Profiles
Limited toxicological data exist for this compound.
Notes:
- For example, alkyl groups can enhance cytochrome P450-mediated metabolism, leading to reactive intermediates.
Q & A
Q. Advanced :
- Use molecular docking (AutoDock, Schrödinger) to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- Perform QSAR studies to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Validate predictions with synthesized analogs .
What are the best practices for validating analytical methods when quantifying this compound in complex matrices?
Q. Advanced :
- HPLC/UPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution.
- Validate methods per ICH guidelines: Assess linearity (R > 0.99), LOD/LOQ, precision (%RSD < 5%), and recovery rates .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
